molecular formula C17H14N4O2S B3146712 [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid CAS No. 606120-73-4

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Cat. No.: B3146712
CAS No.: 606120-73-4
M. Wt: 338.4 g/mol
InChI Key: BEXUFRXIYHKALR-UHFFFAOYSA-N
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Description

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a triazolobenzimidazole derivative featuring a benzyl group at the 9-position and a thio-linked acetic acid moiety at the 3-position. The compound’s structure combines a heterocyclic core with functional groups that influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15(23)11-24-17-19-18-16-20(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)21(16)17/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXUFRXIYHKALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves multiple steps, starting with the formation of the triazole and benzimidazole rings. These rings are then linked through a thioacetic acid group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: In an industrial

Biological Activity

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a complex organic compound with the molecular formula C17H14N4O2S. This compound belongs to the class of triazole derivatives and has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). In one study, derivatives exhibited higher potency than standard chemotherapeutic agents, indicating their potential as novel anticancer drugs .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
69cMCF-712.5
69bBel-740215.0
ControlDoxorubicin10.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to conventional antibiotics .

Table 2: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18

Anti-inflammatory Effects

Research has suggested that compounds containing the triazole ring can exhibit anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may have therapeutic applications in inflammatory diseases .

Case Studies

A notable case study focused on the synthesis and biological evaluation of related triazole derivatives demonstrated that modifications in the substituents significantly influenced their biological activity. Researchers synthesized several derivatives and evaluated their cytotoxicity against different cancer cell lines, revealing a structure-activity relationship that could guide future drug design efforts .

Scientific Research Applications

[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is a chemical compound with a molecular formula of C17H14N4O2SC_{17}H_{14}N_4O_2S . It features a thioacetic acid functional group attached to a benzyl-substituted triazole and a benzimidazole moiety. This compound has potential biological activities, particularly in medicinal chemistry.

Applications
The applications of this compound span various fields:

  • Medicinal Chemistry Compounds with triazole and benzimidazole structures often demonstrate significant biological activities.
  • Scientific Research This compound is a versatile material used in various scientific research endeavors.
  • Binding Affinity Studies Interaction studies have focused on its binding affinity to various biological targets, often utilizing techniques such as:
    • X-ray crystallography
    • NMR spectroscopy
    • Molecular docking

Structural Comparisons
Several compounds share structural features with this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acidSimilar triazole-benzimidazole structureAntimicrobialLacks benzyl substitution
(5-Methyl-[1,2,4]triazol-3-thiol)acetic acidTriazole with thiol groupAntifungalDoes not contain benzimidazole moiety
[(7-Amino-[1,2,4]triazolo[4,3-a]pyridine)]Triazole-basedAnticancerLacks thio and acetic acid functionalities

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural analogs, highlighting substituent effects and molecular characteristics:

Compound Name Substituent at 9-position Thio-linked Group Molecular Formula Molecular Weight (g/mol) CAS Number
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Benzyl (C₆H₅CH₂-) Acetic acid (-COOH) C₁₇H₁₄N₄O₂S 338.07 (calculated) Not provided
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Phenyl (C₆H₅-) Acetic acid C₁₆H₁₂N₄O₂S 324.36 831247-98-4
{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]thio}acetic acid 2-Phenoxyethyl (C₆H₅OCH₂CH₂-) Acetic acid C₁₈H₁₆N₄O₃S 368.42 676630-78-7
2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetamide Benzyl Acetamide (-CONH₂) C₁₇H₁₅N₅OS 336.07 (calculated) 606120-65-4
3-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)propanoic acid None (9H) Propanoic acid (-CH₂CH₂COOH) C₁₁H₁₀N₄O₂S 262.29 Not provided

Substituent Effects at the 9-Position

  • Benzyl vs. The phenyl-substituted variant (CAS 831247-98-4) has a lower molecular weight (324.36 vs. 338.07), which may improve solubility .
  • Phenoxyethyl: The 2-phenoxyethyl group (C₆H₅OCH₂CH₂-) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This modification raises the molecular weight to 368.42, likely altering pharmacokinetic profiles .

Thio-Linked Group Modifications

  • Acetic Acid vs. Acetamide : Replacing the carboxylic acid (-COOH) with acetamide (-CONH₂) eliminates ionization at physiological pH, increasing lipophilicity and altering absorption. The acetamide derivative (CAS 606120-65-4) is less acidic, which may reduce renal clearance .
  • Propanoic Acid: Extending the chain to propanoic acid (-CH₂CH₂COOH) adds conformational flexibility, possibly influencing binding affinity and metabolic stability .

Q & A

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Perform density functional theory (DFT) calculations to map electron density in the triazole ring, guiding functionalization. Molecular docking (e.g., AutoDock Vina) can predict interactions with targets like EGFR-TK or BET proteins .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodConditionsYield (%)Key Reference
Glacial AcOH refluxEthanol, 4 h reflux75–85
Solvent-free fusion3 h, 100°C93
Ionic liquid ([Bmim]Cl)Water-ethanol, 3–4 h80–90

Q. Table 2. Critical Spectroscopic Benchmarks

TechniqueExpected Signals/Data
1H-NMR (DMSO-d6)δ 2.5–3.5 (methylene), δ 7.2–8.1 (aromatic)
13C-NMRδ 170–175 (C=O), δ 140–150 (triazole carbons)
IR1680–1700 cm⁻¹ (C=O stretch)

Q. Table 3. Biological Assay Design Considerations

ParameterRecommendation
ControlsJQ-1 derivatives , DMSO controls
Replicates≥3 technical replicates per concentration
Data normalizationUse Z’-factor to assess assay robustness

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Reactant of Route 2
[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

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